Terminal Half-Life Differentiation
In a direct head-to-head comparison, BM-131246 (BM 13.1246) exhibited a terminal half-life of approximately 4 hours following repeated oral dosing in ob/ob mice, whereas the structurally related analogs BM 13.1215 and BM 50.1050 demonstrated half-lives of 8 hours and 6 hours, respectively [1]. This establishes BM-131246 as the shortest-acting compound among the three novel TZDs evaluated, enabling more rapid clearance and flexible dosing schedules for acute or sub-chronic metabolic studies.
| Evidence Dimension | Terminal half-life (t₁/₂) |
|---|---|
| Target Compound Data | ~4 h |
| Comparator Or Baseline | BM 13.1215: ~8 h; BM 50.1050: ~6 h |
| Quantified Difference | BM-131246 t₁/₂ is 2.0-fold shorter than BM 13.1215 and 1.5-fold shorter than BM 50.1050. |
| Conditions | Repeated oral dosing in ob/ob mice; plasma analysis by HPLC-UV (270 nm); n=not specified in abstract. |
Why This Matters
The shorter half-life of BM-131246 permits more precise temporal control over drug exposure in preclinical protocols, reducing carry-over effects and enabling washout periods within a single experimental day.
- [1] Heitzmann T, Neidlein R, Freund P, Reiff K, Strein K. Dose proportionality studies of novel thiazolidinedione derivatives as potent antidiabetic agents in mice. Arzneimittelforschung. 1995 Dec;45(12):1284-8. PMID: 8595085. View Source
